molecular formula C11H11NO2 B13137478 N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide

N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide

Cat. No.: B13137478
M. Wt: 189.21 g/mol
InChI Key: KUYNUKYEGDRLCM-NSCUHMNNSA-N
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Description

N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group substituted with a 3-oxoprop-1-en-1-yl moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-[4-[(E)-3-oxoprop-1-enyl]phenyl]acetamide

InChI

InChI=1S/C11H11NO2/c1-9(14)12-11-6-4-10(5-7-11)3-2-8-13/h2-8H,1H3,(H,12,14)/b3-2+

InChI Key

KUYNUKYEGDRLCM-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C=O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC=O

Origin of Product

United States

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